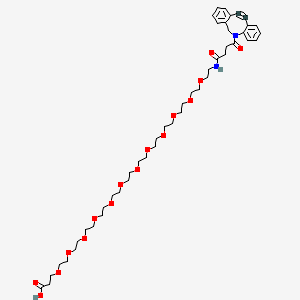

DBCO-PEG12-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H68N2O16/c49-44(11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48)47-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-46(51)52/h1-8H,11-39H2,(H,47,49)(H,51,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMLLRMZFUPHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H68N2O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

905.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of DBCO-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG12-acid, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and molecular imaging. We will delve into its core mechanism of action, present quantitative data to inform experimental design, and provide detailed protocols for its application.

Core Mechanism of Action: A Dual-Functionality Approach

This compound is a powerful tool in bioconjugation due to its precisely engineered structure, which confers two distinct reactive functionalities. This dual nature allows for a two-step, highly controlled conjugation strategy.

1.1. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The "Click" Functionality

At one end of the molecule lies the dibenzocyclooctyne (DBCO) group. The DBCO group is the cornerstone of the molecule's "click chemistry" functionality. It reacts with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This reaction is characterized by:

-

Bioorthogonality: The DBCO and azide groups are mutually reactive and do not interfere with or react with other functional groups typically found in biological systems, such as amines and hydroxyls.[3][4] This specificity minimizes off-target reactions, ensuring precise conjugation.

-

Copper-Free Reaction: Unlike the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst.[2] This makes it ideal for applications in living cells and whole organisms.

-

High Efficiency and Favorable Kinetics: The reaction is highly efficient, proceeding rapidly under mild, physiological conditions (e.g., aqueous buffers, room temperature) to form a stable triazole linkage.

1.2. Amine-Reactivity: The "Anchor" Functionality

At the other end of the molecule is a carboxylic acid group. This functional group provides the means to "anchor" the DBCO-PEG12 linker to a target molecule, typically a protein or other biomolecule containing primary amines (e.g., the side chain of lysine residues). The carboxylic acid is not directly reactive with amines but can be readily activated, most commonly using carbodiimide chemistry (e.g., with EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a reactive NHS ester. This activated ester then efficiently reacts with primary amines to form a stable amide bond.

1.3. The PEG12 Spacer: Enhancing Performance

Connecting the DBCO and carboxylic acid groups is a polyethylene glycol (PEG) spacer composed of 12 repeating ethylene glycol units. This hydrophilic spacer is not merely a linker but plays a crucial role in the overall performance of the molecule by:

-

Increasing Hydrophilicity: The PEG spacer enhances the water solubility of the this compound and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.

-

Reducing Aggregation: By increasing the solubility and providing a hydrophilic shield, the PEG spacer helps to prevent the aggregation of conjugated proteins.

-

Minimizing Steric Hindrance: The length and flexibility of the PEG12 spacer provide adequate distance between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" in the context of this compound's mechanism of action is the chemical reaction sequence of SPAAC. The logical relationship in its application, for instance in antibody-drug conjugate (ADC) development, follows a well-defined workflow.

Diagram 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism.

Diagram 2: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Quantitative Data Summary

The efficiency of the SPAAC reaction is influenced by several factors. The following tables summarize key quantitative data to aid in experimental design and optimization.

| Parameter | Condition | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Buffer Type | pH 7, 37°C | Sulfo DBCO-amine + Azido-glucopyranoside | PBS: 0.85HEPES: 1.22 | |

| pH | Borate Buffer, 37°C | Sulfo DBCO-amine + Azido-glucopyranoside | pH 8: 0.91pH 9: 1.25pH 10: 1.40 | |

| Temperature | HEPES (pH 7) | Sulfo DBCO-amine + Azido-glucopyranoside | 25°C: 0.5537°C: 1.22 | |

| PEG Linker | HEPES (pH 7) | DBCO-Trastuzumab vs DBCO-PEG5-Trastuzumab | 31 ± 16% rate enhancement with PEG linker |

| Parameter | Condition | Result | Reference |

| Stability | DBCO-modified IgG stored at 4°C or -20°C | ~3-5% loss of reactivity towards azides over 4 weeks | |

| Stability | DBCO-NHCO-PEG4-acid in PBS (pH 7.4) at 25°C | 90-95% intact after 24 hours | |

| Stability | DBCO-NHCO-PEG4-acid in PBS (pH 7.4) at 4°C | >95% intact after 48 hours |

Experimental Protocols

The following is a generalized, two-stage protocol for the conjugation of an amine-containing molecule (e.g., a therapeutic payload) to an azide-modified antibody using this compound.

Stage 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This stage involves the activation of the carboxylic acid group of this compound to an NHS ester, followed by its reaction with a primary amine on the payload molecule.

Materials:

-

This compound

-

Amine-containing payload

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., PBS pH 7.2-7.5)

-

Purification system (e.g., Reverse-Phase HPLC)

Methodology:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

-

Freshly prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively, at a concentration of 100 mM.

-

Dissolve the amine-containing payload in the reaction buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound, NHS (or Sulfo-NHS), and EDC in a 1:1.2:1.2 molar ratio.

-

Incubate the reaction mixture at room temperature for 15-30 minutes to form the DBCO-PEG12-NHS ester.

-

-

Conjugation to Payload:

-

Add the activated DBCO-PEG12-NHS ester solution to the payload solution. A 3- to 5-fold molar excess of the activated linker over the payload is a common starting point.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Purify the DBCO-functionalized payload using an appropriate method, such as reverse-phase HPLC, to remove unreacted linker and activating agents.

-

Stage 2: SPAAC ("Click") Reaction of DBCO-Payload with Azide-Modified Antibody

This stage involves the bioorthogonal reaction between the DBCO-functionalized payload and an antibody that has been pre-functionalized with azide groups.

Materials:

-

Purified DBCO-functionalized payload (from Stage 1)

-

Azide-modified antibody in a suitable buffer (e.g., PBS pH 7.4, ensure it is free of sodium azide)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC))

Methodology:

-

Reaction Setup:

-

Add the DBCO-functionalized payload to the azide-modified antibody solution. A molar excess of 1.5 to 3 equivalents of the DBCO-payload to the antibody is recommended to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The reaction can be monitored by analyzing small aliquots via SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Remove excess, unreacted DBCO-payload using a suitable purification method. Size-exclusion chromatography (e.g., a desalting column) is effective for separating the large antibody conjugate from the smaller payload molecule.

-

-

Characterization:

-

Characterize the final antibody-drug conjugate. The Drug-to-Antibody Ratio (DAR) can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectrophotometry, by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

-

This comprehensive guide provides the foundational knowledge for the effective utilization of this compound in advanced bioconjugation applications. By understanding its mechanism of action and the quantitative aspects of the SPAAC reaction, researchers can optimize their experimental designs to achieve robust and reproducible results.

References

- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 3. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genelink.com [genelink.com]

The Efficacy and Application of Dibenzocyclooctyne (DBCO) in Copper-Free Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the advent of click chemistry has been transformative, offering a suite of reactions that are high-yielding, stereospecific, and biocompatible. Among these, the copper-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has garnered significant attention for its ability to proceed within complex biological systems without the need for a cytotoxic copper catalyst.[] At the heart of this powerful bioorthogonal reaction is the dibenzocyclooctyne (DBCO) group. The inherent ring strain of this cyclooctyne drives a rapid and highly specific reaction with azide-functionalized molecules, forming a stable triazole linkage.[]

This technical guide provides an in-depth exploration of DBCO group reactivity in copper-free click chemistry. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this technology in their endeavors, from basic research to the development of novel therapeutics and diagnostics.

Core Principles of DBCO Reactivity

The reactivity of DBCO is rooted in its unique molecular architecture. The fusion of two benzene rings to the cyclooctyne core induces significant ring strain, lowering the activation energy for the [3+2] cycloaddition reaction with azides.[] This reaction is characterized by its bioorthogonal nature, meaning that DBCO and azides do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimizing off-target reactions.[]

The key features of DBCO-azide click chemistry include:

-

Biocompatibility: The absence of a copper catalyst makes it suitable for use in living cells and whole organisms.[2]

-

High Efficiency: The reaction exhibits fast kinetics and high yields, often reaching completion in a short timeframe at room temperature.

-

Stability of Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated product.

-

Broad Applicability: This chemistry has been successfully employed in a wide range of applications, including protein labeling, cell surface engineering, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Quantitative Analysis of DBCO Reactivity

The rate of the SPAAC reaction between DBCO and an azide is described by a second-order rate constant (k₂). This value is influenced by several factors, including the structure of the azide, the solvent system, pH, and temperature. The following tables summarize key quantitative data to guide the optimization of DBCO click chemistry reactions.

| Reactants | Solvent System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| DBCO with Benzyl Azide | CH₃CN:H₂O (3:1) | 0.24 | |

| DBCO with Phenyl Azide | CH₃CN:H₂O (3:1) | 0.033 | |

| DBCO-functionalized peptide with Azide-functionalized peptide | HBS buffer (pH 7.4) at 25°C | 0.34 | |

| Sulfo-DBCO-amine with 3-azido-L-alanine | PBS (pH 7) | 0.32–0.85 | |

| Sulfo-DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.32–0.85 | |

| Sulfo-DBCO-amine with 3-azido-L-alanine | HEPES (pH 7) | 0.55–1.22 |

| Parameter | Recommended Conditions | Notes | Reference(s) |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 (can be inverted if the azide is limiting) | A molar excess of the more abundant or less critical component can improve reaction efficiency. | |

| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate, but the stability of biomolecules should be considered. | |

| Reaction Time | 2 - 24 hours | Longer incubation times can enhance yields, especially at lower temperatures or concentrations. | |

| pH | 5 - 10 | Higher pH values generally increase reaction rates, with the exception of HEPES buffer. | |

| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF | DBCO reagents are often dissolved in a water-miscible organic solvent before being added to an aqueous reaction mixture. |

Stability of the DBCO Group

While DBCO is a robust functional group, its stability can be influenced by the chemical environment. DBCO-modified goat IgG has been shown to lose about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C. For long-term storage, it is advisable to avoid buffers containing azides and thiols. The DBCO functional group can also lose reactivity over time due to oxidation and the addition of water to the triple bond. Furthermore, DBCO can undergo degradation under acidic conditions, such as during peptide cleavage from a solid-phase resin.

Experimental Protocols

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol outlines a general procedure for labeling a primary amine-containing protein, such as an antibody, with a DBCO-N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the NHS ester reaction.

-

Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Due to the moisture sensitivity of NHS esters, minimize their exposure to air and moisture.

-

Labeling Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess depends on the protein concentration and the desired degree of labeling and may require optimization. The final concentration of the organic solvent should ideally be below 20%.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to inactivate any remaining active NHS ester.

-

Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: DBCO-Azide Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-activated biomolecule and an azide-functionalized molecule.

Materials:

-

DBCO-functionalized biomolecule

-

Azide-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-functionalized biomolecule with the azide-functionalized molecule in the reaction buffer. A 1.5 to 4-fold molar excess of one component is often used to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by observing the decrease in DBCO's characteristic UV absorbance at approximately 309-310 nm.

-

Purification: Purify the final conjugate to remove any unreacted starting materials. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography, ion-exchange chromatography, reverse-phase HPLC, or dialysis.

Protocol 3: Quantification of DBCO Labeling on Proteins

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.

Procedure:

-

Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A₂₈₀) and ~309 nm (A₃₀₉).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of DBCO at 280 nm. The correction factor for DBCO's contribution to A₂₈₀ is approximately 0.90 for a typical IgG.

-

Calculate the concentration of DBCO using its molar extinction coefficient at ~309 nm.

-

The DOL is the molar ratio of DBCO to the protein.

Applications and Workflows

The versatility of DBCO-mediated copper-free click chemistry has led to its widespread adoption in various research and development areas.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells. Copper-free click chemistry provides a robust method for conjugating the drug to the antibody.

Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using DBCO-mediated click chemistry.

Proteolysis-Targeting Chimera (PROTAC) Development

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Click chemistry is a valuable tool for linking the target-binding ligand and the E3 ligase ligand.

Caption: Synthetic workflow for a PROTAC using a DBCO-containing linker and copper-free click chemistry.

In Vivo Metabolic Labeling and Imaging

Metabolic glycoengineering can be used to introduce azide-functionalized sugars onto the surface of cells, which can then be targeted in vivo with DBCO-functionalized imaging agents or therapeutics.

Caption: Workflow for in vivo tumor targeting using metabolic labeling and DBCO-mediated click chemistry.

Conclusion

The dibenzocyclooctyne group is a cornerstone of copper-free click chemistry, enabling rapid, specific, and biocompatible conjugation of a wide array of molecules. Its robust reactivity and the stability of the resulting triazole linkage have made it an indispensable tool for researchers in the life sciences and drug development. By understanding the quantitative aspects of DBCO reactivity and adhering to optimized experimental protocols, scientists can harness the full potential of this powerful bioorthogonal reaction to advance their research and develop next-generation therapeutics and diagnostics.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Carboxylic Acid Functionality of DBCO-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, precision and control are paramount. The ability to link different molecular entities with high efficiency and stability is the bedrock of numerous advancements in therapeutics, diagnostics, and fundamental biological research. Among the arsenal of tools available, heterobifunctional linkers stand out for their versatility. This in-depth technical guide focuses on a key player in this field: DBCO-PEG12-acid. Specifically, we will dissect the critical role and functionality of its terminal carboxylic acid group, providing a comprehensive resource for its effective application.

This compound is a molecule meticulously designed for two-step sequential bioconjugation. It features a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), and a terminal carboxylic acid. The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units, enhances aqueous solubility, reduces steric hindrance, and provides a flexible bridge between conjugated molecules. While the DBCO moiety is renowned for its bioorthogonal reactivity with azides, the carboxylic acid group offers a robust and versatile handle for covalently attaching the linker to a wide array of biomolecules.

The Carboxylic Acid: A Gateway to Amide Bond Formation

The terminal carboxylic acid of this compound is the reactive site for conjugation to molecules bearing primary amine groups, such as proteins, peptides, and certain small molecules. This reaction results in the formation of a highly stable amide bond. However, the direct reaction between a carboxylic acid and an amine is generally slow and inefficient under physiological conditions. To facilitate this crucial linkage, the carboxylic acid must first be "activated".

This activation process converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by a primary amine. The most common and effective method for this activation in bioconjugation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The mechanism proceeds in two stages:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

NHS Ester Formation: In the presence of NHS, the O-acylisourea intermediate rapidly reacts to form a more stable NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea, yet highly reactive towards primary amines.

-

Amidation: The amine-containing molecule attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.

Caption: Carboxylic acid activation and amide bond formation workflow.

Quantitative Data Summary

The efficiency and kinetics of the conjugation reactions involving this compound are critical for successful experimental design. The following tables summarize key quantitative data.

Table 1: Second-Order Rate Constants for SPAAC of DBCO Derivatives

| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) | Citation |

| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 | [1] |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine | [1] |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | [1] |

This table highlights the impact of the molecular context on the SPAAC reaction rate. The presence of a PEG linker can enhance the reaction rate compared to a non-PEGylated DBCO attached to a large molecule like an antibody, likely by reducing steric hindrance.[2]

Table 2: Amidation Reaction Yields with Activated Carboxylic Acids

| Activated Carboxylic Acid | Amine Reactant | Approximate Amide Yield | Citation |

| PAA-NHS Ester | L-leucine methyl ester | ~70% | [3] |

| PAA/PMAA-Anhydride | L-leucine methyl ester | <30% |

This data underscores the importance of the NHS-ester intermediate for achieving high amidation yields. Anhydride formation, a potential side reaction, leads to significantly lower yields.

Table 3: Hydrolytic Stability of Amide Bonds

| pH Condition | Hydrolysis Rate | Half-life (at pH 7) | Citation |

| 5-9 | Dominated by direct water attack | ~267 years | |

| < 5 | Acid-catalyzed | - | |

| > 9 | Base-catalyzed | - |

The exceptional stability of the amide bond under physiological pH is a key advantage for creating long-lasting bioconjugates.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the covalent attachment of this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 5.5

-

Coupling Buffer: PBS, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare a solution of the protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.

-

Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

-

Vortex briefly and incubate for 15-30 minutes at room temperature.

-

-

Conjugation to the Protein:

-

Add the activated DBCO-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point, but this should be optimized for your specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted DBCO-linker and byproducts using a desalting column equilibrated with an appropriate storage buffer for the protein.

-

Caption: Experimental workflow for protein conjugation.

Protocol 2: Two-Step Labeling for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC where the this compound linker is first attached to the antibody, followed by the conjugation of an azide-modified drug.

Materials:

-

Antibody of interest

-

This compound

-

EDC and NHS/Sulfo-NHS

-

Azide-modified cytotoxic drug

-

Buffers and purification materials as in Protocol 1

Procedure:

-

Antibody Modification with this compound:

-

Follow steps 1-5 of Protocol 1 to conjugate this compound to the antibody.

-

-

Payload Conjugation:

-

Prepare a solution of the DBCO-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Add the azide-modified drug to the antibody solution. A 1.5 to 3-fold molar excess of the drug is a common starting point.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

-

-

Purification:

-

Purify the resulting ADC from unreacted drug and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques like HIC-HPLC or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the ADC using SEC.

-

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Applications in Drug Development and Research

The robust and versatile nature of the carboxylic acid functionality in this compound has led to its widespread use in several cutting-edge applications:

-

Antibody-Drug Conjugates (ADCs): As detailed in the protocol above, this linker is instrumental in creating ADCs with a defined drug-to-antibody ratio, which is a critical quality attribute for efficacy and safety.

-

PROTACs (Proteolysis Targeting Chimeras): The carboxylic acid can be used to attach one of the two ligands in a PROTAC, a molecule that brings a target protein to an E3 ubiquitin ligase for degradation. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex.

-

Cell Surface Labeling and Imaging: In conjunction with metabolic labeling techniques where cells are fed azide-modified sugars, the this compound can be used to attach probes (e.g., fluorophores, biotin) to the cell surface for imaging and analysis of glycans.

-

Immobilization of Biomolecules: The carboxylic acid can be used to covalently attach biomolecules to amine-functionalized surfaces, such as those used in biosensors and microarrays.

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

The terminal carboxylic acid of this compound is a powerful and reliable functional group for bioconjugation. Its ability to form highly stable amide bonds with primary amines, following a well-established activation protocol, makes it an indispensable tool for researchers in drug development and life sciences. By understanding the principles of its reactivity, leveraging the provided quantitative data, and implementing the detailed protocols, scientists can confidently employ this compound to construct precisely engineered bioconjugates for a wide range of innovative applications.

References

The Heterobifunctional Nature of DBCO-PEG12-Acid Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of bioconjugation and targeted therapeutics, the ability to specifically and efficiently link biomolecules with other functional moieties is paramount. Heterobifunctional linkers are critical tools in this endeavor, providing a bridge between two different reactive groups. Among these, the DBCO-PEG12-acid linker has emerged as a versatile and powerful tool, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core attributes of the this compound linker. We will delve into its unique chemical architecture, its dual reactivity, and the key applications that leverage its distinct properties. This document will further provide detailed experimental protocols for its use and present quantitative data to inform experimental design and optimization.

Core Concepts: Structure and Functionality

The this compound linker is a sophisticated molecule engineered with three key components, each contributing to its overall functionality:

-

Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide groups. This reactivity is the foundation of its utility in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The bioorthogonal nature of this reaction allows for rapid and specific conjugation to azide-modified molecules in complex biological environments without the need for a cytotoxic copper catalyst.[][2] The DBCO group is thermally stable and does not readily react with other functional groups commonly found in biological systems, such as amines and hydroxyls.[][3]

-

Polyethylene Glycol (PEG) Spacer (PEG12): A twelve-unit polyethylene glycol chain serves as a hydrophilic spacer. This PEG linker confers several advantageous properties to the molecule and its conjugates. It significantly enhances water solubility, which is crucial when working with hydrophobic drugs or proteins that are prone to aggregation.[] The PEG spacer also reduces steric hindrance between the conjugated molecules, allowing for better accessibility of binding sites. In the context of drug delivery, the PEG chain can improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius and shielding it from proteolytic degradation and immune clearance.

-

Carboxylic Acid (-COOH): This terminal functional group provides the second reactive handle of the heterobifunctional linker. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds. This allows for the covalent attachment of the DBCO moiety to a wide range of biomolecules.

The synergistic combination of these three components makes this compound a highly versatile tool for creating complex bioconjugates with high precision and efficiency.

Quantitative Data

The following tables summarize key quantitative data related to the this compound linker and its reactivity. This information is essential for designing and optimizing bioconjugation experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₆H₆₈N₂O₁₆ | |

| Molecular Weight | 905.1 g/mol | |

| Purity | Typically >95% (as determined by HPLC) | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Condition | -20°C |

Table 2: Reaction Kinetics and Stability of DBCO Moieties

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant (k₂) with Azide | ~0.1 M⁻¹s⁻¹ | Reaction with benzyl azide | Inferred from data for similar DBCO linkers |

| DBCO Group Stability | DBCO modified goat IgG loses about 3-5% of its reactivity toward azides over 4 weeks at 4°C or -20°C. | Storage in appropriate buffers | |

| DBCO-NHS Ester Stability in Solution | Can be stored for 2-3 months at -20°C when dissolved in DMSO. | Anhydrous DMSO |

Table 3: Recommended Molar Excess for Conjugation Reactions

| Reaction Step | Reagent | Recommended Molar Excess | Reference(s) |

| EDC/NHS Activation | EDC and NHS relative to this compound | 2 to 5-fold excess of EDC; 1.2 to 2-fold excess of NHS | |

| Amine Conjugation | Activated DBCO-linker to protein | 1.5 to 10-fold excess | |

| SPAAC Reaction | DBCO-conjugate to azide-molecule | 1.5 to 10 equivalents of one coupling partner |

Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving the this compound linker: the activation of its carboxylic acid and subsequent conjugation to an amine-containing molecule, followed by the copper-free click chemistry reaction with an azide-containing molecule.

Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein (e.g., Antibody)

This protocol describes the steps to conjugate this compound to a protein via its primary amine groups.

Materials:

-

This compound

-

Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 5.5

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

-

Prepare the protein solution in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of this compound:

-

In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

-

Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Protein:

-

Immediately add the activated DBCO-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized for your specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) equilibrated with an appropriate storage buffer (e.g., PBS).

-

-

Characterization:

-

Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation.

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

-

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction between the DBCO-conjugated protein and an azide-containing molecule.

Materials:

-

DBCO-conjugated protein (from Protocol 1)

-

Azide-containing molecule (e.g., drug, fluorescent probe)

-

Reaction Buffer: PBS, pH 7.4 or other suitable amine- and azide-free buffer

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reactant Preparation:

-

Prepare the DBCO-conjugated protein in the desired reaction buffer.

-

Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

-

-

Click Reaction:

-

Add the azide-containing molecule to the DBCO-conjugated protein solution. A molar excess of 1.5 to 10 equivalents of the azide-containing molecule can be used to increase conjugation efficiency.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

-

-

Purification:

-

Purify the final conjugate to remove any unreacted azide-containing molecule and other byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Characterize the final conjugate for purity, identity, and, in the case of ADCs, the drug-to-antibody ratio (DAR) using techniques such as HPLC, LC-MS, and UV-Vis spectroscopy.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving the this compound linker.

Applications in Drug Development

The unique properties of the this compound linker make it a valuable tool in modern drug development, particularly in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, the this compound linker facilitates a two-step conjugation strategy. First, the linker is conjugated to the antibody via its lysine residues. The resulting DBCO-functionalized antibody can then be reacted with an azide-modified cytotoxic drug. This approach allows for the precise control over the drug-to-antibody ratio (DAR), which is a critical quality attribute of ADCs that influences their efficacy and safety profile. The hydrophilic PEG12 spacer helps to mitigate the aggregation often caused by hydrophobic drug payloads.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. The this compound linker can be used to synthesize PROTACs in a modular fashion. For instance, the carboxylic acid can be conjugated to an E3 ligase ligand, and the DBCO group can then be "clicked" onto an azide-functionalized ligand that binds to the target protein of interest. This modularity allows for the rapid generation of a library of PROTACs with different linkers, target-binding moieties, and E3 ligase ligands to optimize protein degradation efficiency.

Conclusion

The this compound linker is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its heterobifunctional nature, combining a stable amine-reactive handle with a highly efficient and bioorthogonal azide-reactive group, enables the precise and controlled construction of complex bioconjugates. The inclusion of a PEG12 spacer further enhances its utility by improving solubility and pharmacokinetic properties. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful application of this reagent in the development of next-generation therapeutics and research tools. As the demand for more sophisticated and targeted biological drugs continues to grow, the importance of well-characterized and versatile linkers like this compound will undoubtedly increase.

References

An In-depth Technical Guide to DBCO-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol (12 units)-Acid (DBCO-PEG12-acid), a key reagent in bioconjugation and drug development. It details its chemical properties, applications, and a general protocol for its use in creating stable bioconjugates.

Core Properties of this compound

This compound is a heterobifunctional linker that plays a crucial role in the field of bioconjugation. It features a dibenzocyclooctyne (DBCO) group at one end and a carboxylic acid at the other, separated by a hydrophilic 12-unit polyethylene glycol (PEG) spacer. The DBCO group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for covalent bonding with azide-containing molecules in aqueous environments without the need for a toxic copper catalyst.[1][2][3] The terminal carboxylic acid can be activated to react with primary amine groups, forming stable amide bonds.[4] The PEG12 spacer enhances the water solubility of the molecule and provides flexibility, which helps to minimize steric hindrance during conjugation.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Weight | 905.1 g/mol | |

| Molecular Formula | C₄₆H₆₈N₂O₁₆ | |

| CAS Number | 2353410-00-9 | |

| Purity | ≥95% | |

| Solubility | DMSO, DCM, DMF | |

| Storage Condition | -20°C |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several research and development areas:

-

Bioconjugation: It is widely used to link biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules or surfaces.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.

-

PROTACs: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

-

Probe Development: It is instrumental in constructing multifunctional probes for imaging and diagnostic applications.

-

Material Science: This linker is also utilized for the functionalization of polymers, nanoparticles, and surfaces.

Experimental Protocol: General Procedure for Protein Labeling

This protocol outlines a general two-step procedure for the bioconjugation of a protein with an azide-containing molecule using this compound. This process involves the initial activation of the carboxylic acid on this compound, followed by its reaction with a primary amine on the protein, and subsequent copper-free click chemistry with an azide-modified molecule.

Materials:

-

This compound

-

Protein of interest (e.g., antibody)

-

Azide-containing molecule (e.g., fluorescent dye, small molecule drug)

-

Activation reagents for carboxylic acid (e.g., EDC, Sulfo-NHS)

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5, amine-free)

-

Quenching reagent (e.g., Tris or hydroxylamine)

-

Desalting column for purification

Procedure:

-

Preparation of DBCO-PEG12-NHS ester:

-

Dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).

-

Activate the carboxylic acid by adding EDC and Sulfo-NHS in a molar excess to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Labeling of Protein with DBCO:

-

Prepare the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

-

Add the activated DBCO-PEG12-NHS ester solution to the protein solution. A molar excess of 20-30 fold of the DBCO reagent is recommended for antibodies. The final concentration of the organic solvent should be kept low (e.g., <20%) to maintain protein stability.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a quenching reagent like Tris to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Purify the DBCO-labeled protein using a desalting column to remove excess, unreacted DBCO reagent.

-

-

Copper-Free Click Chemistry Reaction:

-

Prepare the azide-containing molecule in a compatible buffer.

-

Add the azide-containing molecule to the purified DBCO-labeled protein. A molar excess of 1.5-10 equivalents of the azide molecule can be used to drive the reaction to completion.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

-

-

Final Purification and Characterization:

-

Purify the final bioconjugate using an appropriate chromatography method (e.g., size exclusion, ion exchange, or reverse-phase HPLC) to remove any unreacted azide-containing molecule.

-

Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling. The DBCO group has an absorbance at approximately 309 nm which can be used to monitor the reaction.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the bioconjugation of a protein with an azide-containing molecule using this compound.

Caption: General workflow for protein bioconjugation using this compound.

References

A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems.[1][2] This technology's power lies in its ability to form a stable triazole linkage between a cyclooctyne and an azide without the need for a cytotoxic copper catalyst, a significant advantage over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] The reaction's bioorthogonality stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules.[2] This high degree of specificity allows for precise chemical modifications in living cells, tissues, and whole organisms. This guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, and detailed experimental protocols for its application in research and drug development.

Core Principles of SPAAC

The driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH. The mechanism is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is paramount, especially for applications in living systems where time and concentration are critical factors. The reaction kinetics are typically second-order, and the rate is heavily influenced by the structure of the cyclooctyne. Generally, more strained cyclooctynes exhibit faster reaction kinetics. The choice of cyclooctyne is therefore a critical decision in experimental design.

Below is a summary of second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a standard reference azide.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |

| Cyclooctyne | OCT | ~2.4 x 10⁻³ | First-generation cyclooctyne. |

| Monofluorinated Cyclooctyne | MOFO | ~4.3 x 10⁻³ | Fluorine substitution enhances reactivity. |

| Difluorinated Cyclooctyne | DIFO | ~7.6 x 10⁻² | Increased fluorine substitution further boosts reaction rates. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Offers a balance of high reactivity and small size. |

| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 | Demonstrates robust reactivity. |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | Generally exhibits the highest reaction rates among commonly used cyclooctynes. |

| Biarylazacyclooctynone | BARAC | > 1.0 | A highly reactive cyclooctyne. |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPAAC in the laboratory. Below are protocols for two key applications.

Protocol 1: Labeling of an Azide-Modified Protein with a DBCO-Containing Probe

This protocol outlines the general steps for labeling a protein that has been functionalized with an azide group with a molecule containing a DBCO group (e.g., a fluorescent dye or a drug molecule).

Materials:

-

Azide-modified protein

-

DBCO-functionalized probe (e.g., DBCO-NHS ester)

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

DMSO

-

Desalting column

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

-

DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in DMSO (e.g., 10 mM).

-

Conjugation Reaction: Add the DBCO-NHS ester stock solution to the protein solution. A 5-10 fold molar excess of the DBCO reagent over the protein is a common starting point. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time will depend on the specific reactants and their concentrations.

-

Purification: Remove the excess, unreacted DBCO reagent using a desalting column equilibrated with the desired buffer.

-

Characterization: Characterize the labeled protein to determine the efficiency of the conjugation.

Protocol 2: Live-Cell Imaging using Metabolic Labeling and SPAAC

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

-

Adherent mammalian cells

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells in a medium supplemented with Ac₄ManNAz (e.g., 25-50 µM) for 1-3 days to allow for incorporation into cellular glycans.

-

Washing: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated azido-sugar.

-

SPAAC Reaction: Add the DBCO-conjugated fluorophore, diluted in a complete cell culture medium (e.g., 1-20 µM), to the cells. Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with pre-warmed PBS to remove the unreacted DBCO-fluorophore.

-

Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets.

Visualizations

To further elucidate the principles and workflows of SPAAC, the following diagrams have been generated.

References

Biocompatibility of DBCO Reagents in Cell Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, allowing for the specific labeling and tracking of biomolecules in their native environment. Among the various bioorthogonal tools, the strain-promoted alkyne-azide cycloaddition (SPAAC), or "copper-free click chemistry," has gained significant attention due to its high specificity and, most importantly, its biocompatibility.[1][2] Dibenzocyclooctyne (DBCO) reagents are at the forefront of this technology, enabling researchers to label living cells without the need for cytotoxic copper catalysts that are a major limitation of the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][]

This technical guide provides a comprehensive overview of the biocompatibility of DBCO reagents in cell labeling. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who are considering or currently utilizing DBCO-based click chemistry in their work. We will delve into the principles of DBCO-mediated cell labeling, present quantitative data on cytotoxicity and other biocompatibility metrics, provide detailed experimental protocols for assessing cellular health post-labeling, and visualize key concepts and workflows.

Principles of DBCO-Based Cell Labeling

DBCO-based cell labeling is a two-step process that leverages the principles of metabolic glycoengineering and bioorthogonal chemistry.

-

Metabolic Labeling: Cells are first incubated with an unnatural sugar analog that has been chemically modified to contain an azide group (-N₃). This azido-sugar is taken up by the cell and incorporated into its glycans through the cell's natural metabolic pathways. As a result, the cell surface becomes decorated with azide moieties.

-

Copper-Free Click Chemistry: The azide-labeled cells are then treated with a DBCO-containing probe. The strained cyclooctyne ring of the DBCO reagent reacts specifically and spontaneously with the azide group to form a stable triazole linkage. This reaction is highly efficient and occurs under physiological conditions without interfering with native biological processes. The DBCO probe can be conjugated to a variety of molecules, including fluorescent dyes for imaging, biotin for purification, or therapeutic agents for targeted delivery.

The key to the biocompatibility of this method lies in the elimination of the copper catalyst, which is known to be toxic to cells.

Data Presentation: Quantitative Assessment of Biocompatibility

A critical aspect of any cell labeling technique is its impact on cellular health. Extensive studies have been conducted to evaluate the biocompatibility of DBCO reagents. The following tables summarize quantitative data on the cytotoxicity, cell viability, and other relevant metrics from various studies.

| Cell Line | DBCO Reagent/Concentration | Assay | Results | Reference |

| A549 (Human Lung Carcinoma) | DBCO-Cy5 (0-100 µM) | MTT Assay | No significant decrease in cell viability observed up to 100 µM after 48 hours. | |

| A549 (Human Lung Carcinoma) | DBCO (0-100 µM) | MTT Assay | No significant increase in cytotoxicity at high concentrations (100 µM) over time. | |

| BT-549 (Human Breast Cancer) | DBCO-functionalized glycodendrimers (up to 10 µM) | Complement-Dependent Cytotoxicity (CDC) Assay | No significant cytotoxicity observed from the DBCO-conjugate itself. | |

| Human Red Blood Cells (hRBCs) | DBCO-functionalized glycodendrimers (100 µM) | Hemolysis Assay | Less than 2% hemolysis, indicating good blood compatibility. | |

| CHO-K1 (Chinese Hamster Ovary) | DBCO-functionalized core-shell nanoparticles | LDH Assay | No induced cytotoxicity after 6 or 24 hours of incubation. | |

| Neonatal Human Dermal Fibroblasts (nHDF) | DBCO-HA hydrogels | Live/Dead Assay | Good biocompatibility and cell viability within the hydrogel. | |

| Chondrocytes | DBCO-650 | Not specified | Relatively low cytotoxicity. | |

| MCF-7 (Human Breast Cancer) | DBCO | MTT Assay | A concentration of 1 µM was determined to be non-cytotoxic over a 24-hour exposure. | |

| Jurkat (Human T-cell lymphoma), NIH3T3 (Murine fibroblast), EL4 (Murine lymphoma) | DBCO-disulfide-Tz/TCO | Not specified | Used for cell adhesion studies, implying short-term biocompatibility. |

Experimental Protocols

To aid researchers in assessing the biocompatibility of DBCO reagents in their specific experimental setups, we provide detailed methodologies for key assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

DBCO reagent of interest

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the DBCO reagent in complete medium. Remove the old medium from the wells and add 100 µL of the DBCO-containing medium to each well. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

DBCO reagent of interest

-

LDH assay kit (commercially available)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

-

Stop Reaction (if applicable): Add the stop solution provided in the kit.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.

-

Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

DBCO reagent of interest

-

Annexin V-FITC/PI apoptosis detection kit (commercially available)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the DBCO reagent for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A diagram illustrating the strain-promoted azide-alkyne cycloaddition (SPAAC) between a DBCO reagent and an azide-modified biomolecule.

Caption: A typical experimental workflow for labeling live cells using DBCO reagents.

Caption: A conceptual diagram highlighting the differential impact of a bioorthogonal reagent versus a cytotoxic compound on cellular health.

Discussion and Conclusion

The data and protocols presented in this guide strongly support the high biocompatibility of DBCO reagents for live-cell labeling. The primary advantage of DBCO-based click chemistry is the elimination of the cytotoxic copper catalyst, which allows for the labeling of cells without significantly impacting their viability, proliferation, or inducing apoptosis.

The quantitative data, primarily from MTT and LDH assays, demonstrate that even at high concentrations, DBCO reagents and their conjugates exhibit minimal cytotoxicity across a range of cell lines, including cancer cell lines and primary cells. Furthermore, in vivo studies have shown no apparent systemic toxicity in mice, further underscoring the safety of this technology for in vivo applications.

While DBCO reagents are generally considered highly biocompatible, it is crucial for researchers to empirically validate their biocompatibility in their specific cell type and experimental conditions. The detailed protocols provided in this guide offer a starting point for such validation. Factors such as the specific DBCO derivative, the nature of the conjugated molecule, the concentration of the reagent, and the duration of exposure can all influence the cellular response.

References

- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 2. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

- 3. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

An In-depth Technical Guide to Click Chemistry for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, a powerful tool for site-specific protein modification. It delves into the core principles, key reaction types, and their applications in research and drug development, with a focus on providing practical, in-depth information for scientists at the bench.

Introduction to Click Chemistry

Coined by K.B. Sharpless, the term "click chemistry" describes a class of reactions that are rapid, efficient, and highly specific.[1] These reactions are bioorthogonal, meaning they can proceed in complex biological environments, such as on the surface of or inside living cells, without interfering with native biochemical processes.[2] The key advantages of click chemistry for protein modification include high yields, the formation of stable covalent bonds, and mild reaction conditions that preserve protein structure and function.[3]

The core principle of click chemistry lies in the use of two mutually reactive and inert functional groups, often referred to as "bioorthogonal handles." These handles, typically an azide and an alkyne or a strained alkene/alkyne and a tetrazine, are introduced into the protein of interest and a probe molecule (e.g., a fluorophore, a drug molecule, or a biotin tag), respectively. The subsequent "click" reaction leads to the specific and covalent linkage of the probe to the protein.

This guide will focus on the three most prominent types of click chemistry used for protein modification:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Core Click Chemistry Reactions for Protein Modification

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal click reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[4] This reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer.

Reaction Mechanism: The reaction is catalyzed by a copper(I) species, which is typically generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5] A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the Cu(I) catalyst and prevent protein damage.

// Nodes Protein_alkyne [label="Protein-Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_probe [label="Azide-Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_I [label="Cu(I) Catalyst\n(from CuSO4 + Ascorbate)", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand [label="Ligand (e.g., THPTA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Copper-Acetylide\nIntermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Protein-Triazole-Probe", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Protein_alkyne -> Intermediate [label="Reacts with"]; Cu_I -> Intermediate; Ligand -> Cu_I [label="Stabilizes"]; Azide_probe -> Intermediate [label="Reacts with"]; Intermediate -> Product [label="Forms"]; } caption [label="Figure 1: Simplified workflow of the CuAAC reaction.", shape=plaintext, fontname="Arial", fontsize=10];

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant | 10 to 10⁴ M⁻¹s⁻¹ | Aqueous buffer, room temperature | |

| Typical Yield | >95% | Optimized conditions with purified proteins | |

| Copper Concentration | 50-250 µM | For labeling purified proteins | |

| Ligand to Copper Ratio | 2:1 to 5:1 | THPTA or TBTA |

This protocol provides a general procedure for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

DMSO (for dissolving the dye)

-

Size-exclusion chromatography column for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized dye in DMSO to prepare a 10 mM stock solution.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 µM) with the azide-dye (e.g., a 2-5 fold molar excess over the protein).

-

Add the THPTA ligand to the reaction mixture to a final concentration of 100-500 µM.

-

Add CuSO₄ to a final concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

-

-

Purification:

-

Remove the excess dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.

-

-

Analysis:

-

Confirm the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. The high ring strain of the cyclooctyne significantly accelerates the reaction, eliminating the need for a cytotoxic copper catalyst and making it highly suitable for live-cell imaging and in vivo applications.

Reaction Mechanism: The reaction proceeds through a [3+2] cycloaddition between the azide and the strained alkyne, forming a stable triazole linkage. Various cyclooctyne derivatives have been developed, each with different reaction kinetics and stability. Common examples include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and biarylazacyclooctynone (BARAC).

// Nodes Protein_azide [label="Protein-Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclooctyne_probe [label="Cyclooctyne-Probe\n(e.g., DBCO-Dye)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Spontaneous\nCycloaddition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Protein-Triazole-Probe", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Protein_azide -> Reaction; Cyclooctyne_probe -> Reaction; Reaction -> Product; } caption [label="Figure 2: General workflow for SPAAC.", shape=plaintext, fontname="Arial", fontsize=10];

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features | Reference |

| DBCO | ~0.1 - 1.0 | High stability, commercially available | |

| BCN | ~0.1 - 0.5 | Smaller size, good reactivity | |

| BARAC | ~0.3 | Good balance of reactivity and stability | |

| DIBAC | ~0.3 | Similar to DBCO |

This protocol describes the labeling of a cell-surface protein containing a genetically encoded azide-bearing unnatural amino acid with a cyclooctyne-functionalized dye.

Materials:

-

Mammalian cells expressing the azide-modified protein of interest

-

Cell culture medium

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 545)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Protein Expression:

-

Culture the mammalian cells expressing the azide-modified protein under standard conditions.

-

-

Labeling Reaction:

-

Prepare a stock solution of the DBCO-dye in DMSO (e.g., 1-10 mM).

-

Dilute the DBCO-dye stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Remove the existing medium from the cells and replace it with the medium containing the DBCO-dye.

-

Incubate the cells at 37°C for 30-60 minutes.

-

-

Washing:

-

Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove the unreacted dye.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen dye.

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is an extremely fast and bioorthogonal reaction between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne. This reaction is prized for its exceptional speed, allowing for the labeling of low-abundance proteins and the tracking of rapid biological processes.

Reaction Mechanism: The reaction proceeds via a [4+2] cycloaddition, followed by the rapid elimination of dinitrogen gas to form a stable dihydropyridazine or pyridazine product. The reaction kinetics can be tuned by modifying the substituents on both the tetrazine and the dienophile.

// Nodes Protein_dienophile [label="Protein-Dienophile\n(e.g., TCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrazine_probe [label="Tetrazine-Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[4+2] Cycloaddition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N2_release [label="N₂ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Protein-Dihydropyridazine-Probe", fillcolor="#34A853", fontcolor="#FFFFFF"];